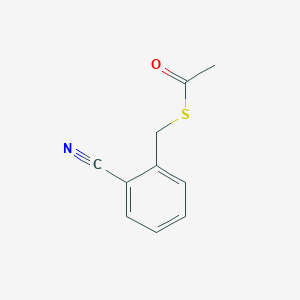
S-2-Cyanobenzyl ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-Cyanobenzyl ethanethioate is an organic compound with the molecular formula C10H9NOS and a molecular weight of 191.25 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-Cyanobenzyl ethanethioate typically involves the reaction of 2-cyanobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
S-2-Cyanobenzyl ethanethioate undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group can react with nucleophiles such as amines or alcohols to form new bonds.
Common Reagents and Conditions
Hydrolysis: Water is used as the reagent under acidic or basic conditions.
Nucleophilic Addition: Common nucleophiles include amines and alcohols, and the reactions are typically carried out under mild conditions.
Major Products Formed
Hydrolysis: 2-Cyanobenzyl alcohol and ethanoic acid.
Nucleophilic Addition: Various substituted products depending on the nucleophile used.
Scientific Research Applications
S-2-Cyanobenzyl ethanethioate is used in various scientific research applications, including:
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Nanophotonics: It is used in the design and synthesis of orthogonal gap-enhanced Raman tags (O-GERTs), which are optical probes used in various backgrounds.
Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure the accuracy of results.
Mechanism of Action
The mechanism of action of S-2-Cyanobenzyl ethanethioate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and nucleophilic addition reactions, while the thiol ester linkage can undergo hydrolysis. These interactions enable the compound to exert its effects in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
S-4-Cyanobenzyl ethanethioate: Similar in structure but with the cyano group at the 4th position instead of the 2nd.
2-Cyanobenzyl chloride: A precursor in the synthesis of S-2-Cyanobenzyl ethanethioate.
Uniqueness
This compound is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and makes it suitable for specialized applications in research and industry .
Biological Activity
S-2-Cyanobenzyl ethanethioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a thioester functional group and a cyano group attached to a benzyl moiety. The general synthetic route involves the reaction of 2-cyanobenzyl bromide with ethanethioate under controlled conditions, often utilizing solvents like dimethylformamide (DMF) to facilitate the reaction.
Synthesis Overview:
- Starting Material: 2-cyanobenzyl bromide
- Reagent: Potassium thioacetate
- Solvent: DMF
- Yield: Typically ranges from 70% to 90% depending on reaction conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. A study conducted by demonstrated that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited cytotoxic effects with IC50 values around 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating its potential as a chemotherapeutic agent .
The proposed mechanism of action for this compound includes the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may disrupt cellular signaling pathways involved in proliferation and survival, although further research is needed to elucidate these mechanisms fully.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings : this compound demonstrated significant antibacterial activity, with an MIC of 50 µg/mL against S. aureus.
- : The compound could serve as a lead structure for developing new antimicrobial agents.
-
Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Findings : The compound exhibited selective toxicity towards cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic index.
- : Its selective action makes it a promising candidate for further development in cancer therapy.
Data Summary Table
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
S-[(2-cyanophenyl)methyl] ethanethioate |
InChI |
InChI=1S/C10H9NOS/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3 |
InChI Key |
SSHYUVPFSAXYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















